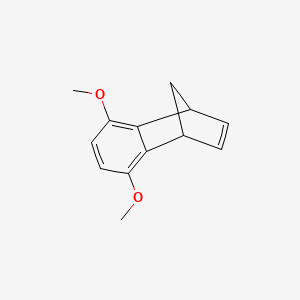
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 2-chlorophenyl group and an N-(2-isopropylphenyl) amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step involves the electrophilic aromatic substitution of the furan ring with a chlorophenyl group using reagents such as chlorobenzene and a Lewis acid catalyst.
Formation of the amide bond: The final step involves the reaction of the substituted furan with 2-isopropylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-chlorophenyl)-2-furamide: Lacks the N-(2-isopropylphenyl) group.
N-(2-isopropylphenyl)-2-furamide: Lacks the 2-chlorophenyl group.
5-(2-bromophenyl)-N-(2-isopropylphenyl)-2-furamide: Contains a bromophenyl group instead of a chlorophenyl group.
Uniqueness
5-(2-chlorophenyl)-N-(2-isopropylphenyl)-2-furamide is unique due to the presence of both the 2-chlorophenyl and N-(2-isopropylphenyl) groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
853314-74-6 |
|---|---|
Fórmula molecular |
C20H18ClNO2 |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-N-(2-propan-2-ylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-13(2)14-7-4-6-10-17(14)22-20(23)19-12-11-18(24-19)15-8-3-5-9-16(15)21/h3-13H,1-2H3,(H,22,23) |
Clave InChI |
AOOOZCILSDOMJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)

